2-(Trifluoromethoxy)phenethyl isothiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

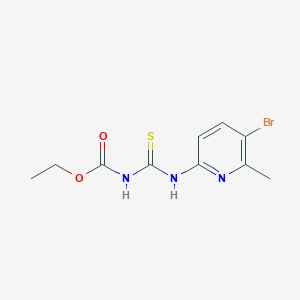

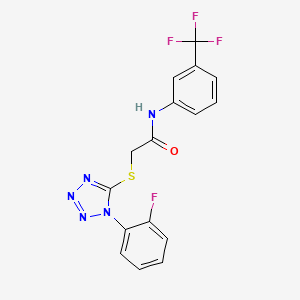

“2-(Trifluoromethoxy)phenethyl isothiocyanate” is a chemical compound with the linear formula CF3OC6H4NCS . It has a molecular weight of 219.18 .

Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethoxy)phenethyl isothiocyanate” can be represented by the SMILES string FC(F)(F)Oc1ccccc1N=C=S . This indicates that the compound contains a phenyl ring with a trifluoromethoxy group and an isothiocyanate group attached .Physical And Chemical Properties Analysis

“2-(Trifluoromethoxy)phenethyl isothiocyanate” has a refractive index n20/D of 1.543 (lit.) . It has a boiling point of 215 °C (lit.) and a density of 1.354 g/mL at 25 °C (lit.) .科学的研究の応用

Anticancer Properties and Cellular Effects

Antiproliferative Effects and Cell Cycle Arrest

Phenethyl isothiocyanate, a compound structurally similar to 2-(Trifluoromethoxy)phenethyl isothiocyanate, has demonstrated antiproliferative effects in Caco-2 cells. It inhibits DNA synthesis, induces G2/M phase cell cycle arrest, increases DNA strand breakage, and activates the G(2)/M DNA damage checkpoint, suggesting its potential role in cancer prevention through the modulation of cell cycle and DNA integrity (Visanji et al., 2004).

Apoptosis in Cervical Cancer Cells

Phenethyl isothiocyanate has shown the ability to induce apoptosis in cervical cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3, suggesting its therapeutic potential against cervical cancer (Shoaib et al., 2021).

Chemopreventive and Cytotoxic Effects on Breast Cancer Cells

The chemopreventive properties of phenethyl isothiocyanate have been investigated, focusing on its effects on phase II enzymes for carcinogen detoxification and its cytotoxicity towards breast cancer cells. It has shown potential in cancer therapy by modulating enzyme activities and cell viability (Lam & Owusu-Apenten, 2013).

Overcoming Chemotherapy Resistance

Phenethyl isothiocyanate has been found to trigger apoptosis even in cells that are resistant to a range of cytotoxic agents due to the overexpression of the oncoprotein Bcl-2, highlighting its potential to overcome resistance mechanisms in cancer therapy (Thomson et al., 2006).

Mechanistic Insights and Molecular Interactions

Activation of Antioxidant Responsive Element (ARE)

The compound is involved in activating ARE-mediated phase II drug metabolism gene expressions via JNK1- and Nrf2-dependent pathways, contributing to its chemopreventive activity (Keum et al., 2003).

Inhibition of Hypoxia-Induced Factors

Phenethyl isothiocyanate can inhibit the accumulation of HIF-1α and the secretion of VEGF under hypoxic conditions, indicating its role in suppressing angiogenesis and its potential as an anticancer agent (Gupta et al., 2013).

Interaction with Macrophage Migration Inhibitory Factor

Phenethyl isothiocyanate modifies the N-terminal proline residue of MIF, disrupting its catalytic activity and protein conformation, which contributes to its anti-inflammatory and anticancer activity (Brown et al., 2009).

Detoxification and Metabolism

Detoxification of Carcinogens

Isothiocyanates, including phenethyl isothiocyanate, can protect DNA by reducing the availability of genotoxic metabolites of chemical carcinogens. They inhibit cytochrome P450 enzymes and induce phase II detoxification enzymes, contributing to chemoprevention (Hecht, 2000).

Enhancement of Glucose Uptake in Muscle Cells

Phenethyl isothiocyanate promotes glucose uptake in C2C12 myotubes through activation of the Akt pathway, suggesting its potential role in improving carbohydrate metabolism (Chiba et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(2-isothiocyanatoethyl)-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NOS/c11-10(12,13)15-9-4-2-1-3-8(9)5-6-14-7-16/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKNCMWERUKUTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN=C=S)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethoxy)phenethyl isothiocyanate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2473204.png)

![1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole](/img/structure/B2473213.png)

![{2-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methanamine](/img/structure/B2473214.png)

![2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2473226.png)